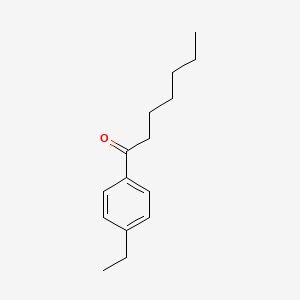![molecular formula C10H19NO2 B7862220 2-[(1-Cyclohexylethyl)amino]acetic acid](/img/structure/B7862220.png)
2-[(1-Cyclohexylethyl)amino]acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(1-Cyclohexylethyl)amino]acetic acid is a chemical compound with a molecular structure that includes a cyclohexylethyl group attached to an amino acid backbone
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-[(1-Cyclohexylethyl)amino]acetic acid typically involves the reaction of cyclohexylethylamine with chloroacetic acid under controlled conditions. The reaction is usually carried out in an organic solvent, such as ethanol or methanol, and may require the presence of a base to neutralize the by-products.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using reactors designed to handle the necessary reagents and conditions. The process would be optimized to ensure high yield and purity, with purification steps such as recrystallization or chromatography to obtain the final product.
化学反応の分析
Types of Reactions: 2-[(1-Cyclohexylethyl)amino]acetic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form a corresponding amine oxide.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-CPBA (meta-chloroperoxybenzoic acid) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as alkyl halides or amines can be used, often in the presence of a base.
Major Products Formed:
Oxidation: Formation of amine oxides.
Reduction: Formation of 2-[(1-Cyclohexylethyl)amino]ethanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学的研究の応用
2-[(1-Cyclohexylethyl)amino]acetic acid has several applications in scientific research:
Chemistry: It can be used as a building block in organic synthesis, particularly in the creation of more complex molecules.
Biology: The compound may serve as a probe or inhibitor in biochemical studies, helping to understand enzyme mechanisms.
Medicine: Potential therapeutic applications include its use as a precursor for drug development or as a component in pharmaceutical formulations.
Industry: It can be utilized in the production of specialty chemicals or materials with specific properties.
作用機序
The mechanism by which 2-[(1-Cyclohexylethyl)amino]acetic acid exerts its effects depends on its molecular targets and pathways. For example, if used as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent reaction. The specific molecular targets and pathways would vary based on the application and context in which the compound is used.
類似化合物との比較
2-[(1-Cyclohexylethyl)amino]acetic acid can be compared to other similar compounds, such as:
2-[(1-Phenylethyl)amino]acetic acid: Similar structure but with a phenylethyl group instead of cyclohexylethyl.
2-[(1-Methylpropyl)amino]acetic acid: Different alkyl group attached to the amino acid backbone.
2-[(1-Cyclohexylethyl)amino]ethanol: Similar structure but with an additional hydroxyl group.
Uniqueness: The presence of the cyclohexylethyl group in this compound provides unique chemical and physical properties compared to other similar compounds, making it suitable for specific applications where these properties are advantageous.
特性
IUPAC Name |
2-(1-cyclohexylethylamino)acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO2/c1-8(11-7-10(12)13)9-5-3-2-4-6-9/h8-9,11H,2-7H2,1H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYRSJAODXORCJO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCCCC1)NCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![3-Nitro-4-[(propan-2-yl)amino]phenol](/img/structure/B7862175.png)




![3-[1-(Cyclopropylamino)ethyl]benzonitrile](/img/structure/B7862197.png)

![N-{[4-(Propan-2-yloxy)phenyl]methyl}oxan-4-amine](/img/structure/B7862224.png)
![N-[(3,4-dimethylphenyl)methyl]oxan-4-amine](/img/structure/B7862231.png)

